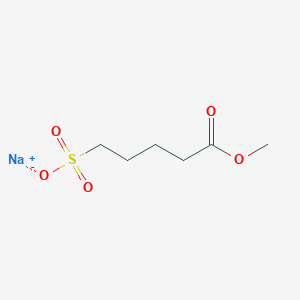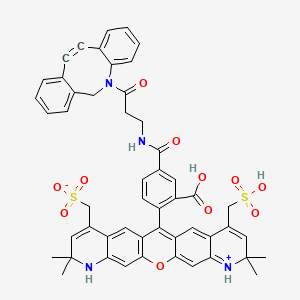
APDye 568 DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APDye 568 DBCO is a bright, highly photostable, orange-fluorescent probe that is water-soluble and pH-independent over a wide range. It is spectrally similar to Alexa Fluor 568 and CF 568 . This compound reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole, making it ideal for applications where the presence of copper is a concern .
准备方法
APDye 568 DBCO is synthesized through a copper-free “click chemistry” reaction. This reaction involves the formation of a stable triazole by reacting with azides without the need for a copper catalyst or elevated temperatures . The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and stability .
化学反应分析
APDye 568 DBCO primarily undergoes a copper-free “click chemistry” reaction with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is not acceptable . The major product formed from this reaction is a stable triazole .
科学研究应用
APDye 568 DBCO has a wide range of scientific research applications, including:
作用机制
The mechanism of action of APDye 568 DBCO involves its reaction with azides via a copper-free “click chemistry” reaction to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is a concern . The molecular targets and pathways involved in this reaction include azide-containing biomolecules .
相似化合物的比较
APDye 568 DBCO is spectrally similar to other fluorescent dyes such as Alexa Fluor 568 and CF 568 . its uniqueness lies in its ability to react with azides via a copper-free “click chemistry” reaction, making it ideal for applications where the presence of copper is a concern . Similar compounds include:
属性
分子式 |
C51H44N4O11S2 |
|---|---|
分子量 |
953.0 g/mol |
IUPAC 名称 |
[13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C51H44N4O11S2/c1-50(2)24-33(27-67(60,61)62)36-20-39-44(22-41(36)53-50)66-45-23-42-37(34(28-68(63,64)65)25-51(3,4)54-42)21-40(45)47(39)35-16-15-31(19-38(35)49(58)59)48(57)52-18-17-46(56)55-26-32-11-6-5-9-29(32)13-14-30-10-7-8-12-43(30)55/h5-12,15-16,19-25,53H,17-18,26-28H2,1-4H3,(H,52,57)(H,58,59)(H,60,61,62)(H,63,64,65) |
InChI 键 |
AVTBIRHZJFFSIL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


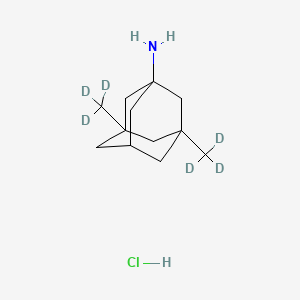
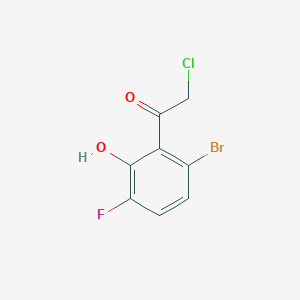
![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
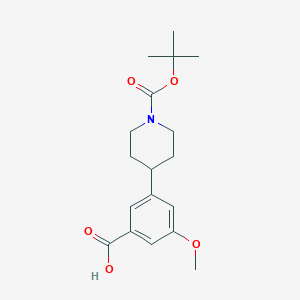
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
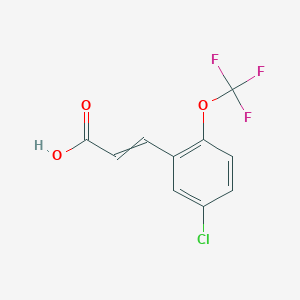
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
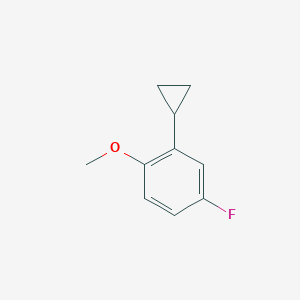
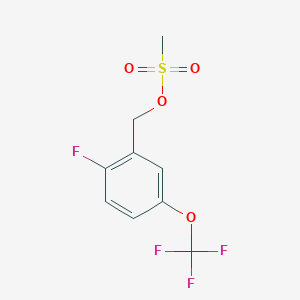
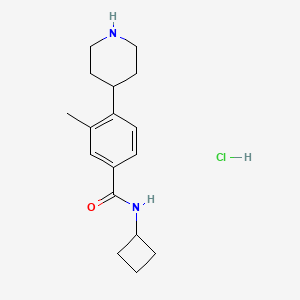
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
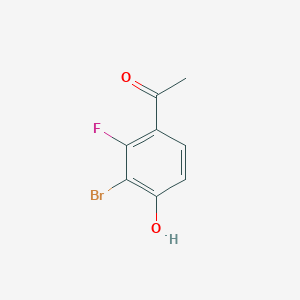
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
